Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester

Description

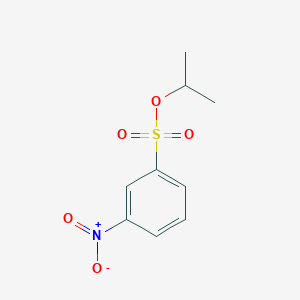

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester (CAS No. 64704-12-7) is an aromatic sulfonic acid ester with the molecular formula C₉H₁₁NO₅S and a molecular weight of 245.25 g/mol. It is structurally characterized by a nitro (-NO₂) group at the 3-position of the benzene ring and an isopropyl ester (-OCH(CH₃)₂) at the sulfonic acid moiety. This compound is also known as 3-nitrobenzenesulfonic acid isopropyl ester and is utilized in organic synthesis, particularly as a reactive intermediate or leaving group in nucleophilic substitution reactions due to its electron-withdrawing nitro substituent .

Properties

IUPAC Name |

propan-2-yl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLJNGISHZEJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215039 | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-12-7 | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the esterification of 3-nitrobenzenesulfonic acid with 1-methylethanol. The reaction is carried out by dissolving 3-nitrobenzenesulfonic acid in sulfuric acid and heating the mixture to 80°C. 1-Methylethanol is then slowly added to the mixture, and the heating continues for 2 hours. After cooling, the mixture is poured into a separatory funnel and extracted with dichloromethane. The organic layer is washed with sodium sulfate and magnesium sulfate, dried with anhydrous magnesium sulfate, and filtered. The solvent is evaporated under reduced pressure to obtain the compound.

Chemical Reactions Analysis

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester undergoes various types of reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and acid.

Nitration: The nitro group can be further nitrated to introduce additional nitro groups into the molecule.

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis to introduce nitro groups into molecules, which can be further modified to form complex molecules.

Biology: Used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Employed in the development of drugs due to its ability to introduce functional groups into drug molecules.

Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the introduction of a nitro group into target molecules. The nitro group is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being synthesized.

Comparison with Similar Compounds

Structural Analogues: Substituent and Ester Variations

The following table compares 3-nitrobenzenesulfonic acid isopropyl ester with structurally related sulfonic acid esters, emphasizing differences in substituents, ester groups, and applications:

Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances the electrophilicity of the sulfonate ester, making it a superior leaving group compared to non-nitro analogues (e.g., 6214-18-2) .

- Steric Effects: Bulky ester groups (e.g., isopropyl in 64704-12-7 vs. phenyl in 640-60-8) influence reaction kinetics by hindering nucleophilic attack .

- Solubility: Hydrophobic esters (e.g., butyl in 778-28-9) are less water-soluble than phenyl or isopropyl derivatives, limiting their use in aqueous-phase reactions .

Biological Activity

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester (CAS No. 64704-12-7) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H13NO4S

- Molecular Weight : 243.28 g/mol

- IUPAC Name : 3-nitro-1-methylethyl benzenesulfonate

The compound features a nitro group and a sulfonate group that may contribute to its biological activity. Its structure allows it to interact with various biological systems, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could possess comparable activity.

The antimicrobial action of benzenesulfonic acids typically involves the disruption of bacterial cell membranes and interference with metabolic pathways. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Toxicological Assessment :

- Toxicological evaluations have been performed to assess the safety profile of benzenesulfonic acid derivatives. In vitro studies showed that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrated selective toxicity towards specific bacterial strains without affecting human cell lines (Source: ).

-

Environmental Impact :

- Research has also examined the environmental persistence of benzenesulfonic acids, noting their potential accumulation in aquatic systems. The implications for microbial communities in these environments are significant, as these compounds may alter microbial diversity and function (Source: ).

Data Table: Biological Activity Overview

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Mechanism of Action | Disruption of cell membranes; ROS generation |

| Toxicity | Selective toxicity; varies by concentration |

| Environmental Persistence | Potential accumulation in aquatic systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.